Sodium (4-fluorocyclohexyl)methanesulfinate
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Overview
Description
Sodium (4-fluorocyclohexyl)methanesulfinate is an organosulfur compound that features a sodium sulfinate group attached to a 4-fluorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-fluorocyclohexyl)methanesulfinate typically involves the reaction of 4-fluorocyclohexylmethanesulfonyl chloride with a sodium sulfinate source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a polar solvent such as methanol or water. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a pure compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (4-fluorocyclohexyl)methanesulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Sodium (4-fluorocyclohexyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (4-fluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it versatile in forming different chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium ethylsulfinate
Uniqueness
Sodium (4-fluorocyclohexyl)methanesulfinate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to other sodium sulfinates. This makes it particularly valuable in specialized synthetic applications and research .
Properties
Molecular Formula |
C7H12FNaO2S |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
sodium;(4-fluorocyclohexyl)methanesulfinate |
InChI |
InChI=1S/C7H13FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h6-7H,1-5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
MZHJFPRNNNXSGW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(CCC1CS(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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